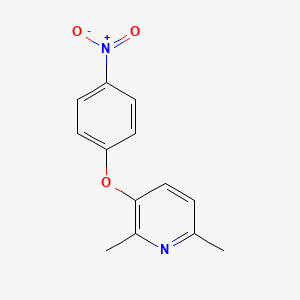

2,6-Dimethyl-3-(4-nitrophenoxy)pyridine

Description

2,6-Dimethyl-3-(4-nitrophenoxy)pyridine is a heterocyclic aromatic compound characterized by a pyridine core substituted with two methyl groups at the 2- and 6-positions and a 4-nitrophenoxy group at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and polymer chemistry. The electron-withdrawing nitro group enhances reactivity, while the methyl substituents improve solubility and stability.

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

2,6-dimethyl-3-(4-nitrophenoxy)pyridine |

InChI |

InChI=1S/C13H12N2O3/c1-9-3-8-13(10(2)14-9)18-12-6-4-11(5-7-12)15(16)17/h3-8H,1-2H3 |

InChI Key |

KEIVSOBOZLAWQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-(4-nitrophenoxy)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of 2,6-dimethylpyridine with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, often in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-3-(4-nitrophenoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Coupling Reactions: Palladium catalysts, boronic acids, or halides.

Major Products Formed:

Reduction: 2,6-Dimethyl-3-(4-aminophenoxy)pyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

2,6-Dimethyl-3-(4-nitrophenoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-(4-nitrophenoxy)pyridine and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical and Functional Properties

Table 1: Comparative Properties of this compound and Analogs

*Estimated based on molecular formula.

Regulatory and Environmental Considerations

- Nitrofen: Banned due to endocrine-disrupting effects , highlighting the need for rigorous toxicity testing of nitrophenoxy-containing compounds.

- Nitrapyrin : Regulated under pesticide guidelines (LMS Code: 725) , suggesting similar regulatory pathways for the target compound in agrochemical applications.

Biological Activity

2,6-Dimethyl-3-(4-nitrophenoxy)pyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide an in-depth analysis of its biological activity, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyridine ring substituted with a nitrophenoxy group, which is believed to play a crucial role in its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEp-2 | 4.25 |

| 2,6-Dimethyl-3-(4-nitrophenyl)pyridine | NCI-H460 | 5.00 |

| 2,6-Dimethyl-3-(4-nitroanilino)pyridine | LN-229 | 3.50 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the specific cancer cell line.

The mechanism by which this compound exerts its effects appears to involve cell cycle arrest. Studies show a significant accumulation of cells in the G2/M phase after treatment with this compound, suggesting that it interferes with cell cycle progression in cancer cells .

Antiviral Activity

In addition to its anticancer properties, there is evidence suggesting that compounds similar to this compound may possess antiviral activity. Although specific data on this compound's antiviral efficacy is limited, related derivatives have shown moderate antiviral effects against respiratory viruses such as Influenza A and B .

Case Studies

- Study on Antiproliferative Effects : A study conducted on various pyridine derivatives demonstrated that those with nitro substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines. The results indicated that structural modifications could significantly impact biological activity .

- Pharmacological Studies : Comparative pharmacological studies revealed that derivatives of pyridine with similar substituents could effectively reverse drug resistance in multidrug-resistant cancer cells. This suggests potential applications in enhancing the efficacy of existing chemotherapy agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.